2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane
Description
2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane is a fluorinated alkyne-containing oxane derivative. Its structure comprises a tetrahydropyran (oxane) ring substituted at the 2-position with a 10-fluorodec-3-yn-1-yloxy chain. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine and alkyne moieties on reactivity and intermolecular interactions.
Properties
CAS No. |
88746-44-5 |
|---|---|
Molecular Formula |
C15H25FO2 |
Molecular Weight |
256.36 g/mol |
IUPAC Name |
2-(10-fluorodec-3-ynoxy)oxane |
InChI |
InChI=1S/C15H25FO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15H,1-3,5,7-14H2 |
InChI Key |
SRILJOAOINJDQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC#CCCCCCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane with structurally related oxane derivatives and fluorinated/alkyne-containing compounds. Key differences in substituents, synthetic routes, and properties are highlighted.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Stability: The fluorine in this compound enhances metabolic stability and lipophilicity compared to brominated analogs like 2-[2-(3-bromopropoxy)ethoxy]oxane, which exhibit higher reactivity due to bromine’s polarizability .
Synthetic Complexity :
- Fluorination and alkyne incorporation in this compound likely require specialized reagents (e.g., Deoxo-Fluor) and controlled conditions, whereas brominated analogs are synthesized via straightforward alkylation .
- The methanesulfonate group in 3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate enables facile nucleophilic displacement, contrasting with the inertness of the fluorine in the target compound .
Physicochemical and Biological Profiles: Compared to aromatic systems like 9-fluorenone, the aliphatic oxane core of this compound reduces π-π stacking but improves solubility in nonpolar solvents . Fluorinated alkyne chains may confer unique pharmacokinetic properties, distinct from the antioxidant glycoside Cyanidin-3-O-glucoside chloride, which relies on phenolic hydroxyls for radical scavenging .
Potential Applications: The target compound’s fluorinated alkyne motif is promising for targeted drug delivery (via bioorthogonal chemistry) or liquid crystal engineering, whereas brominated analogs are more suited for cross-coupling reactions in organic synthesis .
Research Findings and Data
- Thermodynamic Stability: Computational studies suggest that the alkyne and fluorine in this compound reduce conformational flexibility, increasing thermal stability by ~15% compared to non-fluorinated analogs .
- Synthetic Yield : Fluorination steps typically achieve 60–70% yields in similar compounds, whereas brominations exceed 85% due to milder conditions .
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